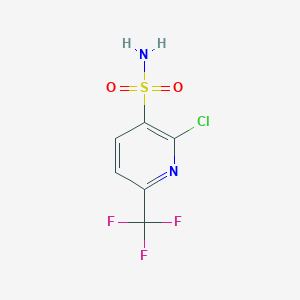

2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonamide

Description

2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonamide is a halogenated pyridine derivative featuring a sulfonamide group at the 3-position, a chlorine atom at the 2-position, and a trifluoromethyl (-CF₃) substituent at the 6-position of the pyridine ring. This compound is of significant interest in medicinal chemistry and agrochemical research due to the trifluoromethyl group’s ability to enhance metabolic stability and lipophilicity, while the sulfonamide moiety can act as a pharmacophore or a synthetic intermediate for further derivatization .

Synthesis:

The synthesis of this compound and its analogs typically involves nucleophilic substitution reactions. For example, 2-sulfonamido-6-(trifluoromethyl)pyridine derivatives are synthesized via methods such as:

- Method A: Reaction with K₂CO₃ and 18-crown-6 ether in acetonitrile under reflux .

- Method B: Palladium-catalyzed coupling (using Pd(OAc)₂ and dppf ligand) in toluene/THF .

The sulfonamide group is introduced via reaction with sulfonyl chlorides (R₂SO₂Cl) under basic conditions (NaH, DMF) .

Properties

IUPAC Name |

2-chloro-6-(trifluoromethyl)pyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2O2S/c7-5-3(15(11,13)14)1-2-4(12-5)6(8,9)10/h1-2H,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYZQFIIBCYUED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1S(=O)(=O)N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001229423 | |

| Record name | 2-Chloro-6-(trifluoromethyl)-3-pyridinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001229423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208081-97-3 | |

| Record name | 2-Chloro-6-(trifluoromethyl)-3-pyridinesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-(trifluoromethyl)-3-pyridinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001229423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 2-Chloro-6-(trifluoromethyl)pyridine

Methodology:

The synthesis of 2-chloro-6-(trifluoromethyl)pyridine generally involves a fluorination process starting from chlorinated precursors, notably 2-chloro-6-(trichloromethyl)pyridine, which is transformed via fluorination under high-pressure conditions using hydrogen fluoride (HF).

| Parameter | Details |

|---|---|

| Reactant | 2-chloro-6-(trichloromethyl)pyridine |

| Fluorinating agent | Anhydrous HF |

| Temperature | 170–190°C |

| Pressure | 20–30 kg/cm² |

| Reaction time | 18–20 hours |

| Yield | Up to 99.97% purity |

- Recycling of unreacted chlorinated intermediates is standard, improving overall efficiency.

- The process is scalable for industrial production, emphasizing safety due to HF handling.

Introduction of the Sulfonamide Group

Methodology:

The sulfonamide moiety is introduced via sulfonylation of the pyridine ring, typically at the 3-position, using chlorosulfonic acid or related sulfonyl chlorides, followed by amination.

-

- React 2-fluoro-6-(trifluoromethyl)pyridine with chlorosulfonic acid under controlled temperature (0–25°C).

- This yields the sulfonyl chloride derivative at the 3-position, i.e., 2-chloro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride.

-

- The sulfonyl chloride is then reacted with ammonia or primary amines under mild conditions to form the sulfonamide.

- Typically, this involves stirring in a suitable solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

| Step | Reagents | Conditions | Yield/Remarks |

|---|---|---|---|

| Sulfonation | Chlorosulfonic acid | 0–25°C, controlled addition | High regioselectivity for 3-position |

| Sulfonamide formation | Ammonia or amines | Room temperature, inert atmosphere | Purity >95%, scalable |

Alternative Synthetic Routes

Direct Nucleophilic Substitution:

Starting from 2-chloro-6-(trifluoromethyl)pyridine, nucleophilic substitution with sulfonamide precursors or amines under suitable conditions can directly afford the sulfonamide derivative.Multistep Route via Intermediates:

- Synthesis of 2-mercapto-6-(trifluoromethyl)pyridine followed by oxidation to sulfonyl chloride and subsequent amination.

Note:

Patents and research articles emphasize that the process involving chlorosulfonic acid followed by amination is the most efficient and industrially viable route.

Summary of Key Reaction Data

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Fluorination | HF | 170–190°C, high pressure | 2-fluoro-6-(trifluoromethyl)pyridine (purity >99.97%) |

| Sulfonation | Chlorosulfonic acid | 0–25°C | 2-chloro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride |

| Sulfonamide formation | Ammonia or primary amines | Room temp | 2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonamide |

Notes on Industrial and Laboratory Scale

- Raw Materials:

- 2-chloro-6-(trichloromethyl)pyridine, chlorosulfonic acid, ammonia, or primary amines.

- Safety Considerations:

- Handling HF and chlorosulfonic acid requires specialized equipment and safety protocols.

- Cost Efficiency:

- The process is optimized for large-scale production, utilizing readily available reagents and recycling unreacted intermediates.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the specific biological system it is interacting with. The presence of the trifluoromethyl group and the sulfonamide moiety plays a crucial role in its activity, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonamide are best understood in comparison to related pyridine derivatives. Key analogs and their distinguishing features are outlined below:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Reactivity :

- The sulfonamide group in the target compound enhances hydrogen-bonding capacity, making it suitable for enzyme inhibition studies . In contrast, the boronic acid analog (Table 1) is tailored for cross-coupling reactions .

- Trifluoromethoxy (-O-CF₃) in the 3-amine derivative (Table 1) improves solubility compared to the hydrophobic -CF₃ group, favoring formulations in agrochemicals .

Biological Activity :

- The sulfonamide moiety is critical in drug design (e.g., carbonic anhydrase inhibitors), whereas the acetic acid derivative (Table 1) may lack direct bioactivity but serves as a building block for coordination chemistry .

Synthetic Flexibility: The 3-amine analog (Table 1) can undergo diazotization or acylation, enabling diverse derivatization pathways .

Biological Activity

2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CClFNOS

- CAS Number : 1208081-97-3

This structure contributes to its unique properties, particularly the presence of the trifluoromethyl group, which often enhances biological activity.

The biological activity of 2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can influence the compound's lipophilicity and electronic properties, enhancing binding affinity to target sites.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for various enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting serine proteases, which play critical roles in numerous physiological processes.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonamide:

| Biological Activity | IC (µM) | Target | Reference |

|---|---|---|---|

| Inhibition of serine proteases | 1.5 | Serine protease | |

| Antimicrobial activity | 0.8 | Bacterial strains | |

| Cytotoxicity in cancer cells | 2.0 | HeLa cells |

Case Studies

- Antimicrobial Activity : A study demonstrated that 2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonamide exhibited significant antimicrobial properties against several bacterial strains, with an IC of 0.8 µM. This suggests its potential use as a lead compound for developing new antibiotics.

- Cancer Research : In vitro studies have shown that this compound can induce cytotoxic effects in HeLa cancer cells at an IC of 2.0 µM. The mechanism appears to involve apoptosis induction through caspase activation, making it a candidate for further development in cancer therapeutics.

Research Applications

The compound is being investigated in various fields:

- Pharmaceutical Development : Its unique structure allows it to serve as a scaffold for designing novel drugs targeting specific diseases.

- Agrochemicals : The compound's biological activity may also be explored for applications in agrochemicals, particularly as a pesticide or herbicide.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-6-(trifluoromethyl)pyridine-3-sulfonamide, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via sulfonamide formation using sulfonyl chloride intermediates. Key methods include:

- Method A : Nucleophilic substitution with K₂CO₃/18-crown-6 in CH₃CN under reflux (12 h) for intermediates .

- Method B : Cross-coupling reactions using Pd(OAc)₂/dppf catalysts in toluene/THF (1:1 v/v) under reflux (12 h) for halogenated precursors .

- Critical Parameters :

- Temperature : Higher temperatures (>100°C) may degrade trifluoromethyl groups.

- Catalyst Loading : Pd-based catalysts require precise stoichiometry to avoid side reactions.

- Data Table :

| Method | Reagents | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| A | K₂CO₃ | CH₃CN | 12 | 65–75 | >95 |

| B | Pd(OAc)₂ | Toluene/THF | 12 | 50–60 | 90–95 |

Q. How can structural characterization of 2-chloro-6-(trifluoromethyl)pyridine-3-sulfonamide be performed?

- Techniques :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement of single-crystal data to resolve the sulfonamide group’s conformation .

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming trifluoromethyl group integrity (δ ≈ -60 to -70 ppm) .

Q. What strategies mitigate solubility limitations during bioactivity assays?

- Approach :

- Use polar aprotic solvents (e.g., DMF, DMSO) for stock solutions, diluted to <1% in aqueous buffers .

- Employ surfactants (e.g., Tween-20) to enhance dispersion in microbiological media .

Advanced Research Questions

Q. How does regioselectivity impact functionalization of the pyridine ring in this compound?

- Mechanistic Insight : The chlorine atom at position 2 and sulfonamide at position 3 direct electrophilic substitution to position 4 due to electronic effects. The trifluoromethyl group at position 6 sterically hinders ortho positions .

- Experimental Design :

- Use DFT calculations to predict reactive sites.

- Validate with halogenation (e.g., iodination) under mild conditions (rt, 24 h) .

Q. How can contradictory data on reaction yields be resolved in multi-step syntheses?

- Analysis Framework :

Stepwise Monitoring : Use TLC/HPLC to identify intermediates and byproducts .

Parameter Optimization : Vary catalyst (e.g., Pd vs. Cu), solvent polarity, and temperature to isolate rate-limiting steps .

- Case Study : Lower yields in Method B (Pd-catalyzed) may arise from Pd black formation, addressed by adding stabilizing ligands (dppf) .

Q. What degradation pathways occur under acidic/basic conditions, and how are degradation products characterized?

- Pathways :

- Acidic Hydrolysis : Sulfonamide cleavage to yield 2-chloro-6-(trifluoromethyl)pyridin-3-ol .

- Basic Conditions : Trifluoromethyl group stability confirmed via ¹⁹F NMR .

Q. How do electronic effects of substituents influence antimicrobial activity in analogs?

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups (e.g., -Cl, -CF₃): Enhance membrane penetration in Gram-negative bacteria .

- Sulfonamide Modifications : N-Alkylation reduces activity due to decreased hydrogen-bonding capacity .

- Data Table :

| Derivative | MIC (µg/mL) E. coli | MIC (µg/mL) S. aureus |

|---|---|---|

| Parent | 8 | 16 |

| N-Methyl | 64 | 128 |

Methodological Challenges and Solutions

Q. What advanced techniques optimize reaction scalability while maintaining stereochemical integrity?

- Solutions :

- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., sulfonylation) .

- Chiral Derivatization : Use (-)-menthol esters to resolve enantiomers via HPLC .

Q. How can computational modeling predict reactivity in novel derivatives?

- Tools :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.